Sodium (S)-2-tetradecanamidopropanoate
Description
Sodium (S)-2-tetradecanamidopropanoate is a chiral amphiphilic compound characterized by a 14-carbon amide chain attached to the α-carbon of a sodium propanoate backbone. Its stereospecific (S)-configuration imparts unique interfacial and biological properties, making it relevant in surfactants, pharmaceutical formulations, and asymmetric catalysis. The compound’s structure combines a hydrophobic alkyl chain with a hydrophilic carboxylate group, enabling micelle formation and solubility modulation in polar solvents.
Properties
IUPAC Name |
sodium;(2S)-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRYTSOOWAFQV-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-tetradecanamidopropanoate typically involves the reaction of tetradecanoic acid with (S)-2-aminopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amino group of (S)-2-aminopropanoic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Catalyst: Sodium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Tetradecanoic acid and (S)-2-aminopropanoic acid are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature in the presence of sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium (S)-2-tetradecanamidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
Sodium (S)-2-tetradecanamidopropanoate, a compound with significant potential in various scientific fields, has garnered attention for its applications in cosmetics, dermatology, and materials science. This article delves into its applications, supported by comprehensive data and case studies.
Cosmetic and Dermatological Uses
This compound is primarily utilized in cosmetic formulations, particularly for its anti-dandruff properties. It is often combined with other agents to enhance efficacy against Malassezia-induced dandruff.
Key Findings:
- Anti-Dandruff Efficacy: Studies indicate that formulations containing this compound can significantly reduce dandruff by targeting the fungal species responsible for its formation. The compound is often included in concentrations ranging from 0.1% to 10% in topical applications .
- Skin Tolerance: The compound is noted for its mildness and low irritation potential, making it suitable for sensitive skin formulations .
Material Science Applications
Recent research has explored the use of this compound in the development of self-healing materials and surface coatings.
Case Studies:
- Self-Healing Polymers: The compound has been incorporated into polymer matrices to enhance their mechanical properties and introduce self-healing capabilities. This application is particularly relevant in industries requiring durable materials that can recover from damage .
- Adhesives and Paints: Its surfactant properties make it valuable in formulating paints and adhesives that require improved adhesion and durability .
Pharmaceutical Formulations
The compound's surfactant characteristics also lend themselves to pharmaceutical applications, particularly in drug delivery systems where solubility and bioavailability are critical.
Research Insights:
- Enhanced Drug Delivery: Formulations utilizing this compound have shown improved solubility profiles for poorly soluble drugs, facilitating better absorption in biological systems .
Data Summary
| Application Area | Key Benefits | Concentration Range |
|---|---|---|
| Cosmetics | Anti-dandruff, skin-friendly | 0.1% - 10% |
| Material Science | Self-healing properties | Variable |
| Pharmaceuticals | Improved drug solubility | Variable |
Mechanism of Action
The mechanism of action of Sodium (S)-2-tetradecanamidopropanoate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, forming micelles. This allows for the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane proteins, where the compound can disrupt or stabilize the membrane structure.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds exhibit structural similarities to sodium (S)-2-tetradecanamidopropanoate, as inferred from CAS registry numbers and similarity metrics:
| CAS No. | Similarity (%) | Key Structural Features | Potential Applications |
|---|---|---|---|
| 79-33-4 | 94.44 | Sodium (S)-2-hydroxypropanoate | Food preservatives, pH regulators |
| 6381-59-5 | 72.0 | Sodium lactate derivatives | Biodegradable plastics, cosmetics |
| 527-07-1 | 72.0 | Sodium gluconate | Chelating agent, concrete additive |
| 6152-67-6 | N/A | Sodium diphenylamine-4-sulfonate | Redox indicators, analytical chemistry |
Key Differences:
Functional Groups: this compound contains an amide group (-CONH-) linked to a long alkyl chain, enhancing lipid solubility and surfactant activity. Sodium (S)-2-hydroxypropanoate (79-33-4): Replaces the amide with a hydroxyl (-OH) group, increasing hydrophilicity and acidity (pKa ~3.86) .
Physicochemical Properties: Solubility: The amide group in the target compound reduces water solubility compared to sodium lactate (79-33-4) but improves compatibility with nonpolar solvents. Thermal Stability: Long alkyl chains (e.g., tetradecanamido) may lower melting points relative to sodium diphenylamine sulfonate (6152-67-6), which has aromatic stabilization .
Safety and Classification: Unlike sodium 2-methylprop-2-ene-1-sulphonate (1561-92-8), which lacks CLP classification, this compound’s amide group may pose mild irritancy risks, akin to other amphiphilic sodium salts .
Surfactant Efficiency:
- Critical Micelle Concentration (CMC) : Expected to be lower than sodium gluconate (527-07-1) due to the hydrophobic alkyl chain, enabling efficient micelle formation at lower concentrations.
- Biodegradability : Likely superior to sulfonated analogs (e.g., 1561-92-8) due to the absence of persistent sulfonate groups .
Biological Activity
Sodium (S)-2-tetradecanamidopropanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesizing findings from various studies and patents.
This compound is classified as a surfactant and is derived from the fatty acid tetradecanoic acid (myristic acid). Its structure can be represented as follows:
- Chemical Formula : CHNNaO
- Molecular Weight : 281.43 g/mol
The biological activity of this compound is primarily attributed to its surfactant properties, which can disrupt microbial membranes, leading to cell lysis. This mechanism is particularly effective against various pathogens, including bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against Malassezia furfur , a fungus associated with dandruff and seborrheic dermatitis. The compound demonstrates the ability to inhibit the growth of this fungus effectively, suggesting potential applications in dermatological formulations aimed at treating dandruff .
Case Studies
- Fungal Inhibition : In a comparative study, this compound was tested alongside other surfactants for their antifungal activity. The results showed that this compound significantly reduced fungal growth at concentrations as low as 0.1% when applied topically .
- Dermatological Applications : A patent described the use of this compound in cosmetic formulations for dandruff treatment. The formulation included a combination of this compound with other antifungal agents, enhancing overall efficacy against Malassezia-induced dandruff .
Toxicological Profile
The safety profile of this compound has been assessed in various studies:
- Skin Irritation : Studies indicate that the compound is not irritating to the skin at concentrations used in topical applications.
- Systemic Toxicity : Limited data suggest that it poses minimal risk when used as directed, with no significant adverse effects reported in animal studies .
Comparative Efficacy Table
| Compound | Antimicrobial Activity | Effective Concentration | Application Area |
|---|---|---|---|
| This compound | High | 0.1% | Dermatological formulations |
| Climbazole | Moderate | 0.5% | Antifungal shampoos |
| Ketoconazole | High | 1% | Topical antifungal treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
